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Compound of Interest

Compound Name: 2-(Phenylsulfonyl)acetophenone

Cat. No.: B1293529 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics

and synthetic methodology for 2-(phenylsulfonyl)acetophenone, a β-ketosulfone of interest in

organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental

spectra for 2-(phenylsulfonyl)acetophenone in the public domain, this guide utilizes data

from its close structural analog, 2-(p-toluenesulfonyl)acetophenone, to provide a reliable and

informative spectroscopic profile. This approach is scientifically justified by the minimal

expected electronic influence of the para-methyl group on the core spectroscopic features.

Spectroscopic Data
The spectroscopic data for the analogous compound, 2-(p-toluenesulfonyl)acetophenone, is

summarized below. These values provide a strong predictive framework for the spectral

characteristics of 2-(phenylsulfonyl)acetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 2-(p-Toluenesulfonyl)acetophenone
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.95 - 7.25 m 9H Aromatic protons

4.75 s 2H CH₂

2.40 s 3H CH₃ (p-toluene)

Note: For 2-(phenylsulfonyl)acetophenone, the singlet at 2.40 ppm would be absent, and the

integration of the aromatic region would correspond to 10H.

Table 2: ¹³C NMR Data for 2-(p-Toluenesulfonyl)acetophenone

Chemical Shift (δ) ppm Assignment

191.0 C=O

145.0 Aromatic C-S

138.0 Aromatic C-C=O

134.0 - 128.0 Aromatic CH

65.0 CH₂

21.5 CH₃ (p-toluene)

Note: The signal at 21.5 ppm would be absent in the spectrum of 2-
(phenylsulfonyl)acetophenone.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 2-(p-Toluenesulfonyl)acetophenone
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Wavenumber (cm⁻¹) Intensity Assignment

~3060 Medium Aromatic C-H stretch

~2920 Weak Aliphatic C-H stretch

~1685 Strong C=O stretch

~1595, 1450 Medium Aromatic C=C stretch

~1320, 1150 Strong
S=O (sulfonyl) asymmetric and

symmetric stretch

Mass Spectrometry (MS)
While a specific experimental mass spectrum for 2-(phenylsulfonyl)acetophenone is not

readily available, the expected fragmentation pattern can be predicted based on the behavior

of similar ketones and sulfones. The molecular ion peak (M+) would be expected at m/z 260.

Key fragmentation pathways would likely involve the cleavage of the C-S bond and the C-C

bond adjacent to the carbonyl group.

Table 4: Predicted Mass Spectrometry Fragmentation for 2-(Phenylsulfonyl)acetophenone

m/z Predicted Fragment Ion

260 [M]⁺

141 [C₆H₅SO₂]⁺

105 [C₆H₅CO]⁺

77 [C₆H₅]⁺

Experimental Protocols
A standard and effective method for the synthesis of 2-(phenylsulfonyl)acetophenone is the

reaction of α-bromoacetophenone with sodium benzenesulfinate.

Synthesis of 2-(Phenylsulfonyl)acetophenone
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Materials:

α-Bromoacetophenone

Sodium benzenesulfinate

Ethanol (or other suitable solvent)

Deionized water

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

sodium benzenesulfinate (1.0 equivalent) in a minimal amount of a 1:1 ethanol/water mixture

with gentle heating.

In a separate beaker, dissolve α-bromoacetophenone (1.0 equivalent) in ethanol.

Add the α-bromoacetophenone solution dropwise to the stirred sodium benzenesulfinate

solution at room temperature.

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature. The product

may precipitate out of the solution.

If a precipitate has formed, collect the solid by vacuum filtration and wash with cold water

and then a small amount of cold ethanol.

If the product does not precipitate, the solvent can be partially removed under reduced

pressure, and the resulting aqueous residue can be extracted with a suitable organic solvent

(e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over

anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

The crude 2-(phenylsulfonyl)acetophenone can be purified by recrystallization from a

suitable solvent system, such as ethanol/water.
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Visualizations
Experimental Workflow
The logical flow of the synthesis and subsequent spectroscopic analysis is depicted in the

following diagram.
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Caption: A flowchart illustrating the synthesis and spectroscopic analysis of 2-
(Phenylsulfonyl)acetophenone.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-
(Phenylsulfonyl)acetophenone: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1293529#spectroscopic-data-for-2-
phenylsulfonyl-acetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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